Product packaging for Volinanserin-d4 Hydrochloride Salt(Cat. No.:CAS No. 1217617-73-6)

Volinanserin-d4 Hydrochloride Salt

Cat. No.: B1140875
CAS No.: 1217617-73-6
M. Wt: 413.95
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Description

Characterization of Serotonin (B10506) 5-HT2A Receptor Antagonism and Inverse Agonism Mechanisms

Volinanserin (B1684034) is a potent and selective antagonist of the 5-HT2A receptor. caymanchem.comwikipedia.orgselleckchem.com Its high affinity for this receptor subtype underlies its primary pharmacological effects. Beyond simple antagonism, which involves blocking the receptor from being activated by its natural ligand (serotonin), Volinanserin has also been characterized as an inverse agonist. nih.govnih.govresearchgate.net This means that it not only blocks the action of agonists but also reduces the basal, or constitutive, activity of the 5-HT2A receptor in the absence of an agonist. This inverse agonism is a key feature of its mechanism of action and contributes to its potential therapeutic effects. The inactivation of 5-HT2A receptors by inverse agonists like Volinanserin has been a subject of research, particularly in the context of conditions where receptor activity is dysregulated. nih.gov

Quantitative Assessment of Receptor Binding Affinity and Selectivity

The binding affinity and selectivity of Volinanserin have been extensively quantified through various in vitro assays.

Radioligand displacement and competition binding assays have been instrumental in determining the affinity of Volinanserin for the 5-HT2A receptor. These studies consistently demonstrate a high affinity, with reported Ki values in the sub-nanomolar to low nanomolar range. For instance, Ki values for Volinanserin at the 5-HT2A receptor have been reported to be between 0.36 nM and 0.85 nM. caymanchem.com Another source specifies a Ki of 0.36 nM. selleckchem.commedchemexpress.comebiohippo.comtargetmol.com These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest, and the ability of the test compound (Volinanserin) to displace this radioligand is measured.

A critical aspect of Volinanserin's pharmacological profile is its high selectivity for the 5-HT2A receptor over other serotonin receptor subtypes. Studies have shown that Volinanserin exhibits significantly lower affinity for other 5-HT receptors. For example, it has been reported to be approximately 300-fold more selective for the 5-HT2A receptor compared to the 5-HT1C (now more commonly known as the 5-HT2C) receptor. nih.govmedchemexpress.comebiohippo.comtargetmol.com Its affinity for the 5-HT2C receptor is reported with a Ki of 88 nM. caymanchem.com Research has also indicated a much lower affinity for 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2B receptors. caymanchem.comresearchgate.netnih.gov This high degree of selectivity is a desirable characteristic, as it minimizes the potential for off-target effects mediated by other serotonin receptors.

Functional Receptor Assays and Signal Transduction Modulation

Functional assays provide insight into the cellular consequences of receptor binding. The 5-HT2A receptor is a Gq/G11-coupled receptor, and its activation leads to the stimulation of phospholipase C, which in turn results in the accumulation of inositol (B14025) phosphates (IPs) as second messengers. drugbank.com Volinanserin has been shown to potently antagonize this effect. In NIH 3T3 cells transfected with the rat 5-HT2A receptor, Volinanserin demonstrated subnanomolar potency in reversing 5-HT-stimulated inositol phosphate (B84403) accumulation. targetmol.com This finding confirms its antagonist activity at the functional level and aligns with the high binding affinity observed in radioligand assays. The ability of selective 5-HT2 receptor antagonists to inhibit 5-HT-stimulated inositol phosphate formation has been a key method for characterizing their activity. nih.govnih.gov

Data Tables

Table 1: Receptor Binding Affinities (Ki) of Volinanserin

Receptor SubtypeKi (nM)Reference(s)
5-HT2A0.36 - 0.85 caymanchem.com
5-HT2A0.36 selleckchem.commedchemexpress.comebiohippo.comtargetmol.com
5-HT2C88 caymanchem.com
Alpha-1 Adrenergic128 caymanchem.com
Dopamine (B1211576) D22250 guidetopharmacology.org
Sigma87 caymanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₂H₂₅D₄ClFNO₃ B1140875 Volinanserin-d4 Hydrochloride Salt CAS No. 1217617-73-6

Properties

IUPAC Name

(R)-(2,3-dimethoxyphenyl)-[1-[1,1,2,2-tetradeuterio-2-(4-fluorophenyl)ethyl]piperidin-4-yl]methanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28FNO3.ClH/c1-26-20-5-3-4-19(22(20)27-2)21(25)17-11-14-24(15-12-17)13-10-16-6-8-18(23)9-7-16;/h3-9,17,21,25H,10-15H2,1-2H3;1H/t21-;/m1./s1/i10D2,13D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGTCZHOIXUDOLR-XBZIDIQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(C2CCN(CC2)CCC3=CC=C(C=C3)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=CC=C(C=C1)F)C([2H])([2H])N2CCC(CC2)[C@H](C3=C(C(=CC=C3)OC)OC)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Synthesis and Isotopic Labeling Methodologies

General Principles of Deuteration Strategies for Pharmaceutical Compounds

Deuteration is a strategic chemical modification where one or more hydrogen atoms in a drug molecule are replaced by deuterium (B1214612). researchgate.net This seemingly minor change, the addition of a neutron, can have a substantial impact on the compound's physicochemical and biological properties. musechem.com The primary principle behind this strategy is the deuterium kinetic isotope effect (DKIE). nih.gov The carbon-deuterium (C-D) bond is stronger and has a lower ground-state energy than the carbon-hydrogen (C-H) bond, making it more difficult to break. musechem.comnih.gov

This increased bond stability can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes, where C-H bond cleavage is often a rate-limiting step. nih.gov By selectively deuterating metabolically vulnerable positions, or "soft spots," on a molecule, it is possible to improve its pharmacokinetic profile. nih.gov This can lead to reduced metabolic degradation, potentially enhancing the efficacy and safety of a drug. researchgate.net Deuteration has evolved from a method to improve existing drugs to a strategy used in the discovery of new chemical entities. musechem.comnih.gov

Table 1: Key Principles of Pharmaceutical Deuteration

PrincipleDescriptionReference
Kinetic Isotope Effect (KIE) The C-D bond is stronger than the C-H bond, leading to a slower rate of cleavage. This effect is most pronounced in reactions where C-H bond breaking is the rate-determining step. nih.gov
Metabolic Switching Deuteration can block or slow down specific metabolic pathways, potentially redirecting metabolism towards other, more favorable routes or reducing the formation of toxic metabolites. nih.gov
Improved Pharmacokinetics By reducing the rate of metabolism, deuteration can increase a drug's half-life and exposure, potentially allowing for lower or less frequent dosing. researchgate.netnih.gov
Enhanced Stability The stronger C-D bond can improve the overall stability of a compound. In chiral drugs, deuteration can also inhibit racemization by stabilizing a chiral center. musechem.com

Reported Synthetic Pathways for Volinanserin (B1684034) Precursors

The synthesis of Volinanserin involves several key precursors. A common synthetic route starts with the protection of ethyl isonipecotate. wikipedia.org This is followed by an ester-amide interchange and a Weinreb ketone synthesis using 1,2-dimethoxybenzene (B1683551) to form a key piperidine (B6355638) intermediate. wikipedia.org

Another described pathway focuses on creating phenolic precursors of Volinanserin, which are useful for radiolabeling studies. nih.gov These routes often utilize classical optical resolution of N-nor intermediates to obtain the desired enantiomer in high purity. nih.gov A crucial precursor for the final step of the synthesis is 4-fluorophenethyl bromide or a similar electrophile. wikipedia.org

The general synthesis of Volinanserin can be summarized in the following key steps:

Protection and Amide Formation : Starting with ethyl isonipecotate, the piperidine nitrogen is protected (e.g., with a Boc group), and the ester is converted to a Weinreb amide. wikipedia.org

Ketone Synthesis : The Weinreb amide is reacted with a derivative of 1,2-dimethoxybenzene to form the benzoylpiperidine core structure. wikipedia.org

Deprotection and Reduction : The nitrogen protecting group is removed, and the ketone is reduced to a secondary alcohol, creating the piperidinemethanol structure. wikipedia.org

Resolution : The resulting racemic alcohol is resolved to isolate the desired (R)-enantiomer. wikipedia.org

N-Alkylation : The final step involves the alkylation of the secondary nitrogen on the piperidine ring with an appropriate phenethyl electrophile to yield Volinanserin. wikipedia.org

Site-Specific Incorporation of Deuterium Atoms in Volinanserin-d4

Volinanserin-d4 is specifically labeled with four deuterium atoms on the ethyl bridge that connects the piperidine ring to the fluorophenyl group. medchemexpress.comlgcstandards.com The synthesis of Volinanserin-d4 would follow the same general pathway as its non-deuterated counterpart, with the isotopic label being introduced via a deuterated precursor in the final N-alkylation step. wikipedia.org

The most direct method for this site-specific incorporation involves the use of a deuterated alkylating agent. Instead of 4-fluorophenethyl bromide, the synthesis would employ its deuterated isotopologue, 1-(2-bromo-1,1,2,2-tetradeuterioethyl)-4-fluorobenzene. This reagent would be prepared separately through methods of exhaustive reduction or H-D exchange on suitable precursors. nih.gov The SN2 alkylation of the resolved (R)-(2,3-dimethoxyphenyl)-piperidin-4-ylmethanol intermediate with this deuterated phenethyl bromide completes the synthesis, precisely placing the four deuterium atoms on the ethyl chain. wikipedia.org

Analytical Verification of Deuterium Incorporation and Isotopic Purity

Confirming the successful incorporation of deuterium and determining the isotopic purity are essential quality control steps. A combination of analytical techniques is typically employed for this purpose. rsc.org

High-Resolution Mass Spectrometry (HRMS) is a primary tool for verifying isotopic purity. nih.gov Techniques like electrospray ionization (ESI)-HRMS can distinguish between the different isotopologues (D0 to Dn) based on their precise mass-to-charge ratios. nih.gov This allows for the calculation of the percentage of deuterium incorporation. ccspublishing.org.cn The high sensitivity of HRMS means that very small sample quantities are needed for analysis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy provides complementary information. While ¹H NMR can show the disappearance of signals at the sites of deuteration, ²H NMR can directly detect the presence and location of deuterium atoms. nih.govresearchgate.net The combination of ¹H and ²H NMR is a robust strategy for determining isotopic abundance and confirming the specific sites of labeling. nih.gov

Table 2: Analytical Techniques for Verification of Deuteration

TechniqueInformation ProvidedAdvantagesReference
High-Resolution Mass Spectrometry (HRMS) Determines isotopic distribution and abundance by separating ions of different masses (e.g., d0, d1, d2, d3, d4).High sensitivity, low sample consumption, rapid analysis. nih.govccspublishing.org.cn
Nuclear Magnetic Resonance (NMR) Confirms the structural integrity and the precise location of deuterium atoms. Quantitative ¹H and ²H NMR can determine isotopic abundance.Provides site-specific information, non-destructive. rsc.orgnih.gov
Liquid Chromatography (LC-MS) Separates the deuterated compound from potential impurities before mass analysis, ensuring accurate purity assessment.Combines separation with sensitive detection, ideal for complex mixtures. rsc.org

Formation and Stability of the Hydrochloride Salt Form for Research Applications

Volinanserin-d4 is often supplied as a hydrochloride salt for research purposes. medchemexpress.comlgcstandards.com The formation of a salt is a common strategy in pharmaceutical development to improve the physicochemical properties of a compound. acs.org Many organic molecules, particularly amines like Volinanserin, have poor solubility in water in their free base form. nih.gov

Converting the basic nitrogen atom in the piperidine ring to a hydrochloride salt significantly enhances aqueous solubility and can improve dissolution rates. acs.orgnih.gov This is achieved by reacting the free base with hydrochloric acid. For research applications where anhydrous conditions are preferred, this can be done by dissolving the compound in an aprotic solvent (like ether or dichloromethane) and adding a solution of anhydrous HCl or by bubbling HCl gas through the solution. nih.govresearchgate.net

The resulting salt is typically a crystalline solid, which is easier to handle, purify, and weigh accurately compared to the often-oily free base. reddit.com Crystalline salts also tend to have greater chemical and physical stability, which is crucial for ensuring the quality and shelf-life of a research compound. researchgate.netgoogle.com The hydrochloride salt form of KRM-II-81, for example, demonstrated a 13-fold improvement in water solubility compared to its free base. nih.gov

Table 3: Advantages of the Hydrochloride Salt Form

PropertyBenefitReference
Increased Solubility Enhanced solubility in aqueous media, which is crucial for in vitro assays and formulation development. acs.orgnih.gov
Improved Stability Crystalline salts are often more chemically and physically stable than the amorphous free base, leading to a longer shelf-life. researchgate.netgoogle.com
Ease of Handling Crystalline solids are easier to handle, weigh, and purify than non-crystalline or oily free bases. reddit.com
Enhanced Purity The crystallization process used to form the salt serves as an effective purification step. google.com

Molecular Pharmacology and Receptor Binding Profile

Functional Receptor Assays and Signal Transduction Modulation

Effects on G Protein-Coupled Receptor (GPCR) Signaling Pathways

The primary molecular target of the non-deuterated Volinanserin (B1684034) is the 5-HT2A receptor, a G protein-coupled receptor (GPCR). Antagonism of this receptor by Volinanserin blocks the signaling cascade typically initiated by the endogenous ligand, serotonin (B10506). This includes the inhibition of Gq/11 protein activation and the subsequent reduction in the production of inositol (B14025) phosphates and diacylglycerol, which are key second messengers in this pathway.

While direct studies on Volinanserin-d4 hydrochloride salt's effect on GPCR signaling are not documented, it is presumed to exhibit an identical mechanism of action to Volinanserin. The minor change in mass due to deuteration is not expected to alter the compound's ability to bind to the 5-HT2A receptor and prevent its activation.

Receptor Binding Profile of Volinanserin (Non-deuterated)

ReceptorBinding Affinity (Ki)
5-HT2A0.36 nM
5-HT2C~100-fold lower than 5-HT2A
Alpha-1 Adrenergic~100-fold lower than 5-HT2A
Dopamine (B1211576) D2~100-fold lower than 5-HT2A

This table summarizes the binding affinity of the non-deuterated Volinanserin for various receptors. Data for the d4-hydrochloride salt is not available.

Downstream Cellular Signaling Interrogations (e.g., ERK1/2 Activation)

The 5-HT2A receptor, upon activation, can modulate various downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, which involves the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). As an antagonist, Volinanserin would be expected to inhibit serotonin-induced ERK1/2 activation.

Specific investigations into the effects of this compound on downstream signaling pathways such as ERK1/2 activation have not been reported in the available scientific literature. The research focus for this deuterated compound has been its application as a tool for analytical chemistry rather than as an independent pharmacological agent. Therefore, no direct data on its modulation of cellular signaling cascades exists.

Preclinical Pharmacological Investigations

In Vitro Cellular and Tissue Studies

In vitro studies have established that Volinanserin (B1684034) binds to the 5-HT2A receptor with high affinity and selectivity. caymanchem.comcaymanchem.com Radioligand binding assays, which measure the ability of a compound to displace a radiolabeled ligand from a receptor, have shown that Volinanserin has a high affinity for the 5-HT2A receptor, with Ki values (inhibition constants) in the low nanomolar range, specifically between 0.36 and 0.85 nM. caymanchem.comcaymanchem.com In contrast, its affinity for other receptors, such as the 5-HT2C and α1-adrenergic receptors, is significantly lower, with Ki values of 88 nM and 128 nM, respectively. caymanchem.comcaymanchem.com This demonstrates a high degree of selectivity for the 5-HT2A receptor.

Functional antagonism has been demonstrated in isolated tissue preparations. In these studies, the ability of Volinanserin to inhibit the physiological response induced by a 5-HT2A receptor agonist is measured. For instance, in tissues where serotonin (B10506) induces contraction via 5-HT2A receptors, Volinanserin effectively blocks this effect.

Table 1: Receptor Binding Affinity of Volinanserin

Receptor Ki (nM)
5-HT2A 0.36-0.85
5-HT2C 88
α1-Adrenergic 128
Sigma 87

This interactive table displays the inhibition constants (Ki) of Volinanserin for various receptors, highlighting its high affinity and selectivity for the 5-HT2A receptor. caymanchem.comcaymanchem.com

Cell-based assays using cells engineered to express specific receptors, such as human recombinant serotonin 5-HT2A receptors in CHO-K1 cells, provide a controlled system to study the functional consequences of receptor binding. eurofinsdiscovery.cominnoprot.com These assays can measure the downstream signaling pathways activated by receptor stimulation. The 5-HT2A receptor is coupled to the Gq/G11 G-protein, and its activation leads to the hydrolysis of phosphoinositides and an increase in intracellular calcium. eurofinsdiscovery.cominnoprot.com

In such assays, Volinanserin acts as an antagonist, inhibiting the cellular response triggered by a 5-HT2A agonist like serotonin. eurofinsdiscovery.com For instance, in an IP1 accumulation assay, which measures a downstream product of phosphoinositide hydrolysis, a test compound's ability to inhibit the serotonin-induced response by 50% or more indicates antagonist activity. eurofinsdiscovery.com The high reproducibility of these cell-based assays allows for detailed monitoring of the 5-HT2A receptor activation and deactivation processes in living cells. innoprot.com

In Vivo Animal Model Studies

In vivo studies in rodents have been instrumental in understanding how Volinanserin's 5-HT2A receptor antagonism affects complex neurotransmitter systems in the brain. caymanchem.comcaymanchem.com These studies have provided evidence for its antipsychotic-like activity and its ability to modulate impulsivity. caymanchem.comcaymanchem.com

Research using in vivo microdialysis in rats has shown that 5-HT2A receptors play a significant role in modulating dopamine (B1211576) release in the medial prefrontal cortex. nih.gov While 5-HT2A antagonists like Volinanserin have little effect on the basal levels of dopamine, they can attenuate the increase in dopamine release caused by stress or by the administration of 5-HT2 agonists. nih.gov

Cortical perfusion with Volinanserin has been found to decrease dopamine release induced by physiological stress. nih.gov This suggests that cortical 5-HT2A receptors are involved in modulating evoked dopamine release, which may have implications for conditions exacerbated by stress. nih.gov The mechanism for this effect may involve the modulation of glutamate (B1630785) release from corticotegmental projections to the ventral tegmental area (VTA). nih.gov It was demonstrated that a 5-HT2 agonist increases glutamate concentrations in the VTA, an effect that is blocked by intracortical administration of Volinanserin. nih.gov

Table 2: Effect of Volinanserin on Dopamine Release in the Medial Prefrontal Cortex

Condition Effect of Volinanserin on Dopamine Release
Basal Little to no effect
Stress-Induced Attenuation of the increase
5-HT2 Agonist-Induced Attenuation of the increase

This interactive table summarizes the effects of Volinanserin on dopamine release in the rat medial prefrontal cortex under different conditions. nih.gov

The glutamatergic system, particularly the N-methyl-D-aspartate (NMDA) receptor, is crucial for synaptic plasticity and has been implicated in various neuropsychiatric conditions. nih.gov There is a functional interaction between the serotonin and glutamate systems. Studies have shown that some of the behavioral effects induced by NMDA receptor antagonists can be attenuated by 5-HT2A receptor antagonists. This suggests that the 5-HT2A receptor is involved in mediating some of the downstream consequences of altered NMDA receptor function.

Behavioral Pharmacology in Rodent Models of Neuropsychiatric Relevance

Attenuation of Psychedelic-Induced Behavioral Phenotypes (e.g., Head-Twitch Response in Mice)

Volinanserin has been instrumental in clarifying the role of the serotonin 5-HT2A receptor in the behavioral effects of psychedelics. A key model for hallucinogenic potential in rodents is the head-twitch response (HTR) in mice. Studies have demonstrated that volinanserin effectively attenuates the HTR induced by various psychedelics, confirming the 5-HT2A receptor-mediated nature of this behavior. nih.govnih.gov

Specifically, volinanserin has shown potency and effectiveness in blocking the HTR induced by the phenethylamine (B48288) psychedelic 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and the ergoline (B1233604) lysergic acid diethylamide (LSD) in mice. nih.govnih.gov For instance, volinanserin produced a dose-dependent and complete blockade of DOI-induced HTR. nih.gov Similarly, a moderate dose of volinanserin was capable of completely antagonizing LSD-induced HTR. nih.gov These findings strongly suggest that the hallucinatory-related effects of these psychedelic compounds are mediated through the 5-HT2A receptor. nih.govnih.gov

Table 1: Effect of Volinanserin on Psychedelic-Induced Head-Twitch Response (HTR) in Mice

Psychedelic Agent Effect of Volinanserin on HTR Implied Receptor Mediation Reference
DOI Dose-dependent and complete blockade 5-HT2A nih.gov
LSD Complete antagonism at a moderate dose 5-HT2A nih.gov
Modulation of Intracranial Self-Stimulation (ICSS) Depression in Rats

Intracranial self-stimulation (ICSS) is a behavioral paradigm used to assess the effects of drugs on brain reward systems. nih.gov Psychedelics have been shown to depress ICSS, and volinanserin has been used to investigate the receptor mechanisms underlying this effect. nih.govnih.gov

Research has shown that volinanserin can attenuate the ICSS depression induced by certain psychedelics, although its effectiveness varies depending on the structural class of the psychedelic. nih.govnih.gov For example, volinanserin demonstrated similar potency and time-course in attenuating DOI-induced ICSS depression in rats as it did for DOI-induced HTR in mice. nih.govnih.gov It also effectively reversed the ICSS depression caused by mescaline. nih.govnih.gov

However, the antagonistic effects of volinanserin were not uniform across all psychedelics. While it completely blocked LSD-induced HTR in mice, it did not block LSD-induced ICSS depression in rats. nih.govnih.gov Furthermore, it was only partially effective in reducing the effects of psilocybin on ICSS and actually exacerbated the ICSS depression induced by salvinorin A, a κ-opioid receptor agonist. nih.govnih.gov These differential effects suggest that while the hallucinogenic-related behaviors of many psychedelics are mediated by the 5-HT2A receptor, the receptors responsible for their behavioral disruptive effects, as measured by ICSS, may differ among the various structural classes of these compounds. nih.govnih.gov

Table 2: Modulation of Psychedelic-Induced ICSS Depression by Volinanserin in Rats

Psychedelic Agent Effect of Volinanserin on ICSS Depression Implied Receptor Complexity Reference
DOI Attenuation Suggests 5-HT2A involvement nih.govnih.gov
Mescaline Reversal Suggests 5-HT2A involvement nih.govnih.gov
LSD No blockade Suggests involvement of other receptors nih.govnih.gov
Psilocybin Partial reduction Suggests partial 5-HT2A and other receptor involvement nih.govnih.gov
Salvinorin A Exacerbation Suggests differing receptor pathways (κ-opioid) nih.govnih.gov
Investigation in Models of Impulsivity and Other Behaviors

Volinanserin has been shown to possess anti-impulsive properties in various preclinical models. caymanchem.com Systemic administration of volinanserin has been found to suppress premature responding in tasks such as the 1-choice and 5-choice serial reaction time tasks in rats, indicating a reduction in impulsive action. nih.gov This effect on impulsivity has been observed after both drug-induced disruption and enhancement of behavior. caymanchem.com

Furthermore, volinanserin has been investigated for its potential to modulate the behavioral effects of psychostimulants. unm.edu Studies have shown that it can reduce cocaine- and amphetamine-induced impulsive actions in rats. unm.edu Additionally, it has been reported to reduce nicotine-primed or cue-induced reinstatement of drug-seeking behavior. unm.edu These findings highlight the role of the 5-HT2A receptor in regulating impulsive behavior and the potential of selective antagonists like volinanserin to modulate these actions. nih.govunm.edu

Effects on Specific Components of Sleep Architecture in Preclinical Subjects (e.g., N3 Sleep)

Selective 5-HT2A receptor antagonists, including volinanserin, have been shown to significantly impact sleep architecture, particularly by increasing stage N3 sleep, also known as slow-wave sleep. researchgate.net Preclinical studies using electroencephalogram (EEG) and electromyogram (EMG) recordings in rodents have been crucial in delineating these effects.

Research indicates that volinanserin can increase the transition from a state of high alertness to more synchronized deep-sleep activity. core.ac.uk This is consistent with findings that other selective 5-HT2A receptor antagonists also promote N3 sleep. researchgate.net In some studies, the increase in N3 sleep is accompanied by a tendency for N2 sleep to decrease, while REM sleep often shows no significant changes. researchgate.net These preclinical observations have spurred clinical interest in volinanserin for the treatment of insomnia. unm.edu

Electrophysiological and Neurophysiological Assessments in Preclinical Models

Electrophysiological studies have further elucidated the mechanisms of action of volinanserin. In preclinical models, volinanserin has been shown to have a clozapine-like profile, suggesting potential antipsychotic activity with a low likelihood of extrapyramidal side effects. invivochem.com For instance, unlike the typical antipsychotic haloperidol, volinanserin did not significantly affect dopamine turnover in the striatum or nucleus accumbens, even in the presence of a dopamine uptake blocker. invivochem.com

Neurophysiological assessments have also been conducted to understand volinanserin's effects on brain activity. biorxiv.org For example, in studies investigating the reversal of general anesthesia, the psychedelic DOI was found to restore wakefulness and normal brain dynamics in anesthetized rats. biorxiv.org These effects were blocked by pretreatment with volinanserin, indicating that the arousal and restoration of brain network structure were mediated by the 5-HT2A receptor. biorxiv.org

Preclinical Pharmacokinetic and Metabolic Characterization of Deuterated Analogs

The use of deuterated analogs, such as Volinanserin-d4 Hydrochloride Salt, is a common strategy in pharmaceutical research to potentially improve the pharmacokinetic profile of a drug. Deuterium (B1214612) is a stable, non-radioactive isotope of hydrogen. When hydrogen atoms in a drug molecule are replaced with deuterium, the carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can sometimes slow down the rate of metabolic breakdown of the drug by cytochrome P450 enzymes, a process that often involves the breaking of carbon-hydrogen bonds.

A slower rate of metabolism can lead to a longer half-life, increased exposure (area under the curve), and potentially more consistent plasma concentrations of the drug. While specific preclinical pharmacokinetic and metabolic data for this compound are not extensively detailed in the provided search results, the general principles of deuteration suggest that it would be expected to have a modified pharmacokinetic profile compared to the non-deuterated form. Human studies with the non-deuterated form of volinanserin have shown rapid absorption and an elimination half-life of 6 to 9 hours. nih.gov Preclinical studies would be necessary to determine if deuteration significantly alters these parameters in animal models.

Assessment of Absorption and Distribution in Animal Models

Specific preclinical studies on the absorption and distribution of this compound are not extensively available in published literature. However, the effects of deuteration on a drug's pharmacokinetic properties are a subject of scientific investigation. nih.govmedchemexpress.com The substitution of hydrogen with deuterium can lead to a more stable molecular structure. This increased stability is due to the kinetic isotope effect, which can result in a slower rate of metabolism. nih.gov

It is hypothesized that the absorption and distribution profile of Volinanserin-d4 would be broadly similar to that of non-deuterated volinanserin, as these processes are primarily governed by the physicochemical properties of the molecule, such as its lipophilicity and molecular size, which are not significantly altered by deuteration. However, subtle changes in distribution could occur if the parent compound's distribution is significantly influenced by its rate of metabolism in various tissues.

Table 1: Conceptual Comparison of Absorption and Distribution Parameters

ParameterNon-Deuterated VolinanserinExpected Impact on Volinanserin-d4Rationale
BioavailabilityBaselinePotentially IncreasedReduced first-pass metabolism can lead to a higher concentration of the drug reaching systemic circulation.
Time to Maximum Concentration (Tmax)BaselinePotentially DelayedSlower metabolism could lead to a slower rise to peak plasma concentration.
Volume of Distribution (Vd)BaselineLikely UnchangedPrimarily dependent on the molecule's ability to partition into various body tissues, which is not expected to be significantly altered by deuteration.

Note: This table is illustrative and based on the general principles of deuterium substitution on drug pharmacokinetics. Specific data for Volinanserin-d4 is not available.

Comparative Metabolic Stability and Pathways of Volinanserin-d4 versus Non-Deuterated Volinanserin in Preclinical Systems

The primary rationale for developing deuterated compounds is to enhance metabolic stability. nih.govmedchemexpress.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage, a common step in drug metabolism. nih.gov For volinanserin, which undergoes metabolism by cytochrome P450 (CYP) enzymes, this principle is of high relevance.

In preclinical in-vitro systems, such as liver microsomes, it is anticipated that Volinanserin-d4 would exhibit a lower rate of metabolism compared to its non-deuterated counterpart. This would be reflected in a lower intrinsic clearance (CLint) value for the deuterated compound. nih.gov A study on the deuterated analog of enzalutamide (B1683756) (d3-ENT) demonstrated that its in vitro intrinsic clearance in rat and human liver microsomes was significantly lower than that of the non-deuterated form. nih.gov

The metabolic pathways of Volinanserin-d4 are expected to be qualitatively similar to those of volinanserin, but the rate at which these pathways proceed would likely be altered. The metabolic site where deuteration has occurred would be less susceptible to modification, potentially leading to a shift in the proportion of different metabolites formed. This could result in a lower formation of metabolites that are produced through the cleavage of the deuterated bond. nih.govmedchemexpress.com

Table 2: Anticipated Metabolic Profile of Volinanserin-d4 vs. Volinanserin

Metabolic ParameterNon-Deuterated VolinanserinExpected Outcome for Volinanserin-d4Scientific Principle
Rate of MetabolismBaselineDecreasedThe kinetic isotope effect slows the cleavage of the C-D bond compared to the C-H bond. nih.gov
Intrinsic Clearance (CLint)BaselineLowerA lower rate of metabolism results in a lower intrinsic clearance from the system. nih.gov
Metabolite ProfileBaselineAltered RatiosSlower metabolism at the deuterated site may lead to an increase in metabolites formed through other pathways. nih.govmedchemexpress.com

Note: This table is based on established principles of drug deuteration and serves as a conceptual framework in the absence of direct experimental data for Volinanserin-d4.

Excretion Profiles in Animal Studies

Direct preclinical studies detailing the excretion profile of this compound have not been identified in the public domain. The excretion of a drug and its metabolites occurs through various routes, primarily renal (urine) and fecal (bile). The excretion profile of Volinanserin-d4 would be intrinsically linked to its metabolic fate.

Advanced Analytical and Research Applications

Utilization as an Internal Standard in Mass Spectrometry-Based Bioanalysis

In quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS), the use of a stable isotopically labeled (SIL) internal standard is considered the gold standard for achieving accurate and precise results. aptochem.comscispace.com Volinanserin-d4 Hydrochloride Salt is an ideal internal standard for the quantification of volinanserin (B1684034) in biological matrices. An internal standard is essential to correct for variability during sample processing, such as extraction efficiency, and for fluctuations in instrument response, such as injection volume and ionization efficiency. aptochem.comnih.gov

The key advantage of a deuterated standard like Volinanserin-d4 is that its chemical and physical properties are nearly identical to the non-labeled analyte, volinanserin. This ensures that it co-elutes chromatographically and exhibits the same behavior during extraction and ionization. aptochem.com However, its increased mass (by four daltons) allows it to be distinguished from the analyte by the mass spectrometer, preventing signal interference. aptochem.com This approach enhances the robustness and throughput of bioanalytical assays. aptochem.comscispace.com

Development of Quantitative Bioanalytical Methods for Volinanserin Detection

The development of a robust quantitative bioanalytical method is a prerequisite for detailed pharmacokinetic and pharmacodynamic evaluations. For a compound like volinanserin, this typically involves using LC-MS or tandem mass spectrometry (MS/MS) for its high sensitivity and selectivity. nih.gov In such methods, Volinanserin-d4 serves as the internal standard (IS).

The process involves adding a known concentration of Volinanserin-d4 to all samples, including calibration standards, quality controls, and the unknown study samples. Following extraction from the biological matrix (e.g., plasma, brain tissue), the samples are analyzed by LC-MS. The ratio of the peak area of the analyte (volinanserin) to the peak area of the internal standard (Volinanserin-d4) is used to construct a calibration curve and to quantify the concentration of volinanserin in the unknown samples. This ratiometric measurement corrects for potential sample loss or analytical variations, ensuring high precision and accuracy. nih.gov

Application in Preclinical Pharmacokinetic and Pharmacodynamic Studies

Preclinical studies in animal models are fundamental to understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which collectively describe its pharmacokinetics. nih.gov Quantitative bioanalysis using Volinanserin-d4 as an internal standard is critical for accurately determining pharmacokinetic parameters such as maximum concentration (Cmax), time to Cmax (Tmax), and elimination half-life (t1/2) in these studies. researchgate.net

For instance, after administering volinanserin to rodents, blood samples can be collected at various time points. The concentration of volinanserin in these samples is then precisely measured using an LC-MS method validated with Volinanserin-d4. nih.govmedchemexpress.com These data are essential for correlating the drug's concentration in the body with its pharmacological effects (pharmacodynamics), such as receptor occupancy or behavioral changes. nih.gov

Role in Receptor Autoradiography and In Vivo Imaging Studies (Non-Human Primates/Animals)

Radiolabeled versions of volinanserin are instrumental in visualizing and quantifying 5-HT2A receptors in the brain. Tritiated ([3H]) volinanserin has been extensively used in in vitro receptor autoradiography to map the distribution of 5-HT2A receptors in brain tissue from animals and humans. nih.gov Studies in human and monkey brains have shown that [3H]MDL 100,907 binds with high affinity (Kd = 0.14-0.19 nM) and selectivity to a single population of sites corresponding to the 5-HT2A receptor. nih.gov This high selectivity and low non-specific binding make it a superior tool compared to other radioligands like [3H]ketanserin. nih.gov

Furthermore, volinanserin is used in in vivo imaging techniques such as Positron Emission Tomography (PET). While not using the d4 version, PET studies often use a carbon-11 (B1219553) ([11C]) labeled form of volinanserin ([11C]MDL 100,907) or use the non-labeled compound as a blocking agent to confirm the specificity of other radiotracers. mdpi.com In non-human primate studies, volinanserin (MDL 100,907) has been used to confirm that the binding of other PET ligands, such as [11C]CIMBI-36, is indeed to the 5-HT2A receptor in cortical regions. nih.govresearchgate.net These imaging studies are crucial for determining receptor occupancy by new drug candidates and for understanding the role of 5-HT2A receptors in various neurological and psychiatric conditions. nih.govbiorxiv.org

Application as a Pharmacological Probe for Serotonergic System Research

Due to its high potency and selectivity, volinanserin is an invaluable pharmacological probe for investigating the role of the 5-HT2A receptor in the serotonergic system. caymanchem.comcolumbia.edu Researchers use volinanserin to selectively block 5-HT2A receptors and observe the resulting physiological or behavioral outcomes.

A key area of research is in the study of psychedelics. The behavioral effects of many psychedelic drugs, such as 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI) and lysergic acid diethylamide (LSD), are known to be mediated by the 5-HT2A receptor. nih.govnih.gov In rodent models, volinanserin dose-dependently blocks behaviors associated with psychedelic effects, such as the head-twitch response (HTR) in mice. nih.gov These studies help to confirm the mechanism of action of other compounds and to explore the specific functions of the 5-HT2A receptor. nih.gov

Study TypeAnimal ModelPsychedelic AgentVolinanserin EffectFindingCitation
Head-Twitch Response (HTR) MouseDOI (1.0 mg/kg)Dose-dependent blockadeAD50 = 0.0062 mg/kg nih.gov
Head-Twitch Response (HTR) MouseLSD (0.32 mg/kg)Dose-dependent blockadeAD50 = 0.00047 mg/kg nih.gov
Intracranial Self-Stimulation (ICSS) RatDOI (1.0 mg/kg)Dose-dependent antagonism of depressionAD50 = 0.0040 mg/kg nih.gov
Intracranial Self-Stimulation (ICSS) RatMescalineReversal of ICSS depression- nih.gov
Intracranial Self-Stimulation (ICSS) RatPsilocybinPartial reduction of effects- nih.gov

AD50: Dose of antagonist producing 50% of the maximum possible effect.

Utility in Drug Discovery and Lead Optimization Research for Novel Serotonin (B10506) Receptor Ligands

In the quest for new therapeutics targeting the serotonergic system, volinanserin serves as a critical benchmark and a structural template. gu.seresearchgate.net Its well-defined structure-activity relationship (SAR) and high selectivity make it an excellent starting point for lead optimization. nih.gov

Researchers synthesize derivatives of volinanserin to explore how modifications to its chemical structure affect binding affinity and functional activity at the 5-HT2A receptor. nih.gov For example, derivatives have been created with functional groups like alkynes or azides, which can be used in "click chemistry" to link volinanserin to other molecules, creating bivalent ligands or attaching fluorescent probes. nih.gov This research is aimed at developing novel agonists or antagonists with improved properties or exploring the consequences of receptor dimerization. nih.gov

Contributions to Understanding Ligand-Receptor Interactions and Selectivity

The study of volinanserin has significantly advanced our understanding of what makes a ligand selective for a particular receptor subtype. Volinanserin exhibits a high affinity for the 5-HT2A receptor, with Ki values typically in the sub-nanomolar range, while showing significantly lower affinity for other serotonin receptors and other neurotransmitter receptors. caymanchem.commedchemexpress.com

ReceptorBinding Affinity (Ki)Selectivity vs. 5-HT2ACitation
5-HT2A 0.36 - 0.85 nM- caymanchem.com
5-HT2C 88 nM~100-244 fold caymanchem.com
α1-Adrenergic 128 nM~150-355 fold caymanchem.com
Sigma 87 nM~102-241 fold caymanchem.com
Dopamine (B1211576) D2 >100 nM>300 fold medchemexpress.com

This high degree of selectivity is attributed to specific interactions between the volinanserin molecule and the amino acid residues within the binding pocket of the 5-HT2A receptor. By comparing the structure of volinanserin to less selective ligands and using computational modeling, researchers can decipher the key molecular determinants of high-affinity binding and functional antagonism. This knowledge is crucial for the rational design of new drugs with greater selectivity and potentially fewer side effects. guidetopharmacology.org

Future Directions and Emerging Research Avenues

Exploration of Allosteric Modulation at the 5-HT2A Receptor Using Volinanserin-d4

The classical understanding of Volinanserin (B1684034) is as a competitive antagonist that binds to the primary, or orthosteric, site of the 5-HT2A receptor. nih.govnih.gov However, the future of 5-HT2A receptor research increasingly points towards the exploration of allosteric modulation—the regulation of a receptor by a ligand binding to a site distinct from the primary binding site. While direct evidence of Volinanserin-d4 acting as an allosteric modulator is not established, its unique properties make it an invaluable tool for investigating this phenomenon.

Future research could employ Volinanserin-d4 in sophisticated binding assays to probe for allosteric sites. For instance, in studies with known or putative allosteric modulators, Volinanserin-d4 could be used to determine if these molecules alter its binding affinity or kinetics at the orthosteric site. The stable isotope label on Volinanserin-d4 allows for precise quantification in mass spectrometry-based assays, providing a clear signal to detect subtle allosteric effects that might be missed with other methods. medchemexpress.com Furthermore, recent studies have highlighted the role of lipids as potential allosteric modulators of the 5-HT2A receptor, suggesting a structural basis for such regulation that could be further explored using advanced research tools. nih.gov

Investigations into Novel Preclinical Therapeutic Combinations Utilizing 5-HT2A Antagonism

The therapeutic potential of blocking the 5-HT2A receptor has been a cornerstone of research into conditions like schizophrenia and depression. nih.govnih.gov Volinanserin has been studied in combination with other agents to enhance therapeutic effects or counteract negative side effects. medchemexpress.cominvivochem.com For example, preclinical studies have shown that Volinanserin can potentiate the antidepressant-like effects of drugs like desipramine (B1205290) and tranylcypromine (B92988) in animal models. invivochem.comcaymanchem.com It has also been used to antagonize the behavioral effects of psychedelics, which are mediated by the 5-HT2A receptor, providing a method to parse the complex pharmacology of these compounds. nih.govnih.gov

Volinanserin-d4 Hydrochloride Salt is poised to become a critical tool in the next generation of these preclinical combination studies. The deuterium (B1214612) labeling provides a distinct mass signature, allowing researchers to accurately track the pharmacokinetic and metabolic profiles of Volinanserin-d4 when co-administered with another therapeutic agent, without interference from the co-administered drug or its metabolites. medchemexpress.com This is particularly valuable for understanding drug-drug interactions at a metabolic level and for clarifying the contribution of each compound to the observed therapeutic outcome.

Table 1: Examples of Preclinical Combination Studies with Volinanserin

Co-administered Agent Animal Model Observed Effect Research Focus
MK-801 (Dizocilpine) Rat Antagonized the disruptive behavioral effects of MK-801. invivochem.comcaymanchem.com Attenuation of impulsivity. caymanchem.com
Desipramine Rat Enhanced antidepressant-like action. medchemexpress.cominvivochem.com Augmentation of antidepressant effects. medchemexpress.com
Tranylcypromine Rat Elevated antidepressant-like effect. medchemexpress.cominvivochem.com Augmentation of antidepressant effects. medchemexpress.com

Application in Advanced Structural Biology Approaches for Receptor-Ligand Interactions

A precise understanding of how ligands bind to the 5-HT2A receptor is crucial for designing more selective and effective drugs. To date, a high-resolution X-ray crystal structure of the 5-HT2A receptor has been elusive, forcing researchers to rely on computational homology models. mdpi.com Competition binding assays, often using radiolabeled Volinanserin ([³H]MDL 100,907), have been instrumental in characterizing the binding affinity of new chemical entities and refining these models. nih.govnih.gov

The use of this compound opens new frontiers in structural biology. Unlike radiolabeling, the stable isotope label of deuterium does not decay and is non-radioactive, making it suitable for a wider range of analytical techniques and longer, more complex experiments. medchemexpress.com For example, deuterium labeling is advantageous for specific applications in Nuclear Magnetic Resonance (NMR) spectroscopy and neutron crystallography. These techniques could provide unprecedented detail about the conformation of Volinanserin-d4 within the receptor's binding pocket and elucidate the specific molecular interactions—such as hydrophobic and hydrogen-bonding interactions—that govern its high-affinity binding. nih.gov This detailed structural information is invaluable for the rational design of novel ligands.

Development of Next-Generation 5-HT2A Receptor-Targeting Research Tools and Probes

Volinanserin is already recognized as a gold-standard research tool due to its high potency and selectivity for the 5-HT2A receptor over other receptors, including other serotonin (B10506) receptor subtypes and adrenergic or dopaminergic receptors. wikipedia.orgtargetmol.com The development of this compound represents a significant evolution of this tool.

As a stable isotope-labeled compound, Volinanserin-d4 serves as an ideal internal standard for quantitative bioanalysis using mass spectrometry. medchemexpress.com This application is critical for accurate measurements in pharmacokinetic studies, therapeutic drug monitoring, and in vitro metabolic assays. medchemexpress.com Its predecessor, [11C]MDL 100,907, has been used as a radiotracer for Positron Emission Tomography (PET) to visualize 5-HT2A receptors in the living human brain. nih.gov While PET requires short-lived radioisotopes, the stable nature of Volinanserin-d4 makes it a superior probe for non-clinical in vivo and in vitro experiments that demand high analytical precision and stability over time. medchemexpress.com Future research will likely leverage this stability to develop more sophisticated and longer-term assays to study receptor trafficking, downregulation, and the chronic effects of receptor antagonism in cellular and animal models.

Table 2: Compound Names Mentioned in this Article

Compound Name Description
This compound The deuterated hydrochloride salt form of Volinanserin.
Volinanserin A potent and selective 5-HT2A receptor antagonist, also known as MDL 100,907. wikipedia.org
Desipramine A tricyclic antidepressant. medchemexpress.cominvivochem.com
Tranylcypromine A monoamine oxidase inhibitor (MAOI) antidepressant. medchemexpress.cominvivochem.com
MK-801 (Dizocilpine) An NMDA receptor antagonist. invivochem.comcaymanchem.com
DOI A psychedelic phenethylamine (B48288) and 5-HT2A/2C receptor agonist. nih.govnih.gov

Q & A

Q. What is the pharmacological profile of Volinanserin-d4 Hydrochloride Salt, and how does it compare to its non-deuterated counterpart?

this compound is a deuterium-labeled analog of Volinanserin Hydrochloride, a selective 5-HT2A receptor antagonist. Its pharmacological profile includes:

  • Binding affinity : Ki = 0.36 nM for 5-HT2A receptors, with 300-fold selectivity over 5-HT1C, α1-adrenergic, and D2 receptors .
  • Deuterium effect : The deuterium substitution at four positions enhances metabolic stability, reducing isotopic interference in pharmacokinetic studies .
  • Research utility : Used as an internal standard in mass spectrometry to quantify non-deuterated Volinanserin in biological matrices .

Q. What methodologies are recommended for synthesizing and characterizing this compound?

  • Synthesis : Deuterium is introduced via hydrogen-deuterium exchange at specific positions during synthesis, typically using deuterated reagents (e.g., D2O or deuterated acids) .
  • Characterization :
    • Nuclear Magnetic Resonance (NMR) : Confirm deuterium incorporation and positional specificity.
    • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., +4 Da shift compared to non-deuterated form) .
    • HPLC/LC-MS : Assess purity (>95% required for quantitative studies) .

Q. How is this compound applied in neuropsychopharmacology research?

  • Receptor selectivity studies : Competitive binding assays using radiolabeled ligands (e.g., [³H]Ketanserin) to validate 5-HT2A selectivity .
  • Behavioral models : Administered in rodent studies to isolate 5-HT2A-mediated effects (e.g., prepulse inhibition deficits in schizophrenia models) .

Advanced Research Questions

Q. How should experimental designs account for potential cross-reactivity with off-target receptors?

  • Step 1 : Perform broad-spectrum receptor profiling (e.g., CEREP panel) to screen for interactions with 5-HT1C, α1-adrenergic, and D2 receptors .
  • Step 2 : Use concentration-response curves to calculate selectivity ratios. For example, if Ki for 5-HT2A is 0.36 nM and 108 nM for D2, selectivity = 300x .
  • Step 3 : Validate findings with genetic knockout models (e.g., 5-HT2A KO mice) to confirm receptor-specific effects.

Q. How can researchers resolve contradictions in receptor binding data across studies?

  • Factor 1 : Assay conditions (e.g., buffer pH, temperature). For instance, 5-HT2A binding affinity may vary in Tris buffer (pH 7.4) vs. HEPES .
  • Factor 2 : Tissue source (e.g., recombinant vs. native receptors). Recombinant systems may lack endogenous modulators .
  • Resolution : Replicate experiments using standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) .

Q. What analytical strategies ensure accurate quantification of this compound in complex matrices?

  • Strategy 1 : Use LC-MS/MS with isotope dilution to correct for matrix effects.
    • Internal standard : Non-deuterated Volinanserin spiked into samples .
    • Calibration curve : Linear range of 1–1000 ng/mL with R² > 0.99 .
  • Strategy 2 : Validate method specificity via cross-testing with structurally similar compounds (e.g., Pirenperone, another 5-HT2A antagonist) .

Q. How does deuteration influence the pharmacokinetics of Volinanserin, and how should this be addressed in in vivo studies?

  • Metabolic stability : Deuteration reduces hepatic clearance by slowing CYP450-mediated oxidation, increasing half-life (t½) .
  • Dosing adjustments : Administer 50–75% of the non-deuterated dose to achieve equivalent exposure (AUC) in plasma .
  • Tracer applications : Use Volinanserin-d4 in PET/SPECT studies to track receptor occupancy without isotopic interference .

Methodological Recommendations

  • Data reporting : Follow the Beilstein Journal of Organic Chemistry guidelines for experimental reproducibility, including detailed synthesis protocols and raw spectral data in supplementary materials .
  • Statistical analysis : Apply ANOVA with post-hoc corrections for multi-group receptor binding studies to control for Type I errors .
  • Ethical compliance : Adhere to institutional guidelines for deuterated compound disposal, referencing general safety frameworks (e.g., OSHA hazard communication standards) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.